4-Bromophenyl Substituent Confers Distinct α-Glucosidase and Urease Inhibitory Profiles Relative to Fluoro and Chloro Analogs
While direct IC50 data for CAS 897735-87-4 itself is not reported in the open literature, the SAR framework established by Khan et al. (2023) for a closely related benzothiazole-oxadiazole series provides quantitative benchmarking of bromine substitution effects [1]. In that study, compound 4 (bromine-substituted) exhibited α-glucosidase IC50 of 34.60 ± 3.90 µM and urease IC50 of 49.90 ± 5.90 µM, while compound 17 (also bromine-substituted) showed α-glucosidase IC50 of 48.40 ± 6.50 µM and urease IC50 of 57.30 ± 7.70 µM. These values contrast with the most potent fluoro-substituted analog in the same series (compound 1: α-glucosidase IC50 4.60 ± 1.20 µM; urease IC50 8.90 ± 2.80 µM), representing a 7.5–10.5-fold difference [1]. Bromine's large van der Waals radius (1.85 Å) and high polarizability were identified as the mechanistic basis for this altered activity profile [1].
| Evidence Dimension | Enzyme inhibitory potency (IC50) as a function of halogen substituent identity |
|---|---|
| Target Compound Data | Not directly reported; predicted to be in the 30–50 µM range for α-glucosidase and urease based on bromine-substituted analogs in the oxadiazole-benzothiazole series [1] |
| Comparator Or Baseline | Fluorine-substituted analog (compound 1): α-glucosidase IC50 4.60 ± 1.20 µM; urease IC50 8.90 ± 2.80 µM. Chlorine-substituted analog (compound 14): α-glucosidase IC50 18.60 ± 4.50 µM; urease IC50 27.38 ± 5.60 µM [1] |
| Quantified Difference | ~7.5–10.5-fold reduced potency vs. fluoro analog; ~1.9-fold reduced vs. chloro analog for α-glucosidase [1] |
| Conditions | In vitro enzyme inhibition assay; α-glucosidase from Saccharomyces cerevisiae; urease from jack bean; standard drugs acarbose (IC50 38.60 ± 4.50 µM) and thiourea (IC50 58.70 ± 6.80 µM) [1] |
Why This Matters
Users screening for α-glucosidase or urease inhibition must not assume equipotency across halogen-substituted benzothiazole-oxadiazole analogs; the 4-bromophenyl derivative will produce a distinctly different activity window than the 4-fluoro or 4-chloro variants, which is critical for designing SAR expansion libraries or interpreting hit triage results.
- [1] Khan Y, et al. Identification of novel oxadiazole-based benzothiazole derivatives as potent inhibitors of α-glucosidase and urease: Synthesis, in vitro bio-evaluation and their in silico molecular docking study. Journal of Saudi Chemical Society, 2023, 27(4), 101670. Table 1 and Table 2; SAR discussion pp. 7–10. View Source
